3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one is a chemical compound with the molecular formula C14H13NO2 It is known for its unique structure, which includes an indenoisoxazole core with a tert-butyl group attached
Preparation Methods
The synthesis of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indanone derivatives with hydroxylamine to form the isoxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group, using reagents like halogens or nucleophiles.
Scientific Research Applications
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one can be compared with other indenoisoxazole derivatives, such as:
This compound: Similar in structure but may have different substituents leading to varied reactivity and applications.
Indeno(2,1-d)isoxazole: Lacks the tert-butyl group, which can significantly alter its chemical properties and applications.
4H-indeno(2,1-d)isoxazol-4-one: Another related compound with potential differences in biological activity and chemical reactivity.
Properties
CAS No. |
82501-33-5 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-tert-butylindeno[2,1-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C14H13NO2/c1-14(2,3)13-10-11(16)8-6-4-5-7-9(8)12(10)17-15-13/h4-7H,1-3H3 |
InChI Key |
BMDHNHWPNFUMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.